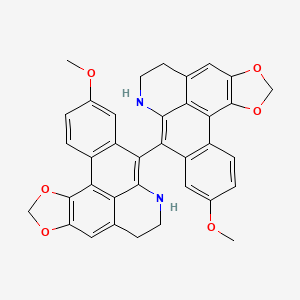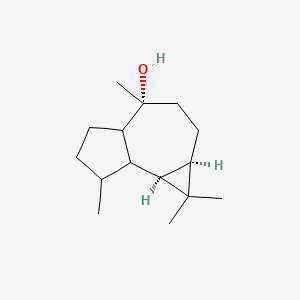
Ledum camphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ledum camphor, also known as camphor derived from the Ledum plant, is a bicyclic monoterpene ketone. It is a white, crystalline substance with a strong odor and pungent taste. This compound is found in various plants, particularly in the wood of the camphor tree (Cinnamomum camphora) and the Ledum plant (Rhododendron tomentosum). Historically, camphor has been used for its medicinal properties, including its use as an antiseptic, anti-inflammatory, and analgesic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine oil. The synthetic route involves several steps:
Isomerization: α-pinene is converted to camphene.
Hydrochlorination: Camphene is treated with hydrogen chloride to form isobornyl chloride.
Hydrolysis: Isobornyl chloride is hydrolyzed to isoborneol.
Oxidation: Isoborneol is oxidized to camphor using oxidizing agents like chromic acid or sodium hypochlorite
Industrial Production Methods: Industrial production of camphor involves steam distillation of the wood, twigs, and bark of the camphor tree. The crude camphor obtained is then purified by sublimation. This method yields high-purity camphor suitable for various applications .
Types of Reactions:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents.
Reduction: Camphor can be reduced to borneol and isoborneol using reducing agents like sodium borohydride.
Substitution: Camphor undergoes halogenation reactions, such as bromination, to form bromocamphor derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
Aplicaciones Científicas De Investigación
Ledum camphor has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of celluloid and as a plasticizer in the manufacture of plastics .
Mecanismo De Acción
Camphor exerts its effects through several mechanisms:
Antimicrobial Action: Disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Analgesic Action: Acts on sensory neurons to reduce pain perception
Comparación Con Compuestos Similares
Borneol: A reduction product of camphor with similar medicinal properties.
Isoborneol: Another reduction product with applications in organic synthesis.
Menthol: A monoterpene with similar cooling and analgesic effects.
Uniqueness: Ledum camphor is unique due to its dual role as both a natural product and a synthetic intermediate. Its wide range of biological activities and applications in various fields make it a versatile compound .
Propiedades
Fórmula molecular |
C15H26O |
|---|---|
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10?,11-,12?,13-,15-/m1/s1 |
Clave InChI |
AYXPYQRXGNDJFU-IFROYYDGSA-N |
SMILES isomérico |
C[C@@H]1CCC2C1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O |
SMILES canónico |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O |
Sinónimos |
ledol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


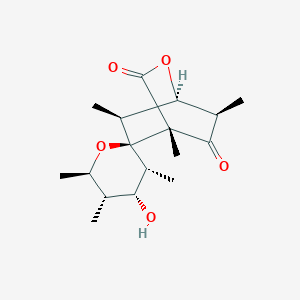
![3-[10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1260008.png)
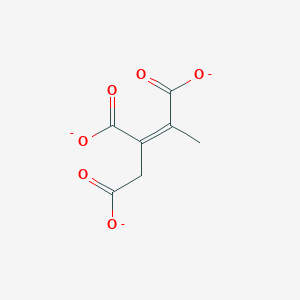
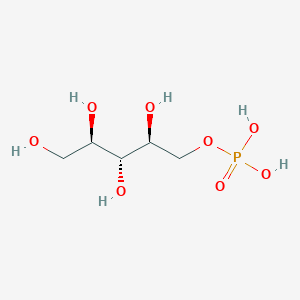
![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)
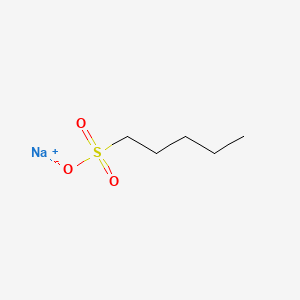
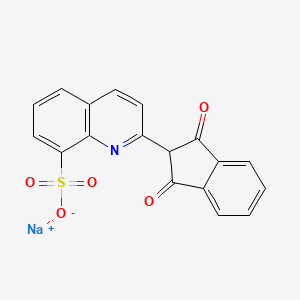

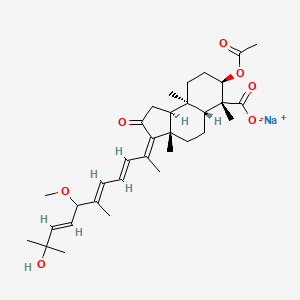
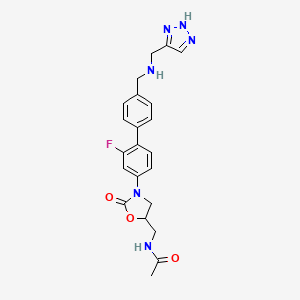
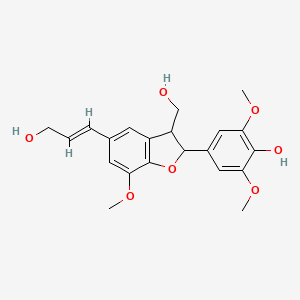
![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)
![Axisonitrile 3 [C16H25N]](/img/structure/B1260025.png)
